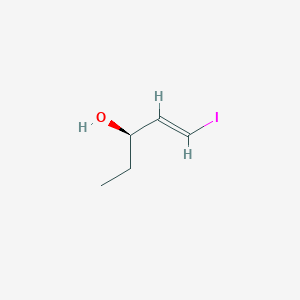
(E,3R)-1-iodopent-1-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,E)-1-iodopent-1-en-3-ol is an organic compound characterized by the presence of an iodine atom, a hydroxyl group, and a double bond within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-1-iodopent-1-en-3-ol typically involves the iodination of pent-1-en-3-ol. One common method is the reaction of pent-1-en-3-ol with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of (R,E)-1-iodopent-1-en-3-ol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(R,E)-1-iodopent-1-en-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
Oxidation: Formation of 1-iodopent-1-en-3-one.
Reduction: Formation of 1-iodopentan-3-ol.
Substitution: Formation of various substituted pent-1-en-3-ol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
(R,E)-1-iodopent-1-en-3-ol is used as a building block in organic synthesis
Biology
In biological research, (R,E)-1-iodopent-1-en-3-ol can be used as a probe to study enzyme mechanisms and protein interactions due to its reactive iodine atom.
Medicine
Industry
In the industrial sector, (R,E)-1-iodopent-1-en-3-ol can be used in the synthesis of specialty chemicals and materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of (R,E)-1-iodopent-1-en-3-ol involves its reactivity with various biological and chemical targets. The iodine atom can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic attacks. These interactions can modulate the activity of enzymes and other biomolecules, leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-iodopentane: Lacks the double bond and hydroxyl group, making it less reactive.
Pent-1-en-3-ol: Lacks the iodine atom, resulting in different reactivity and applications.
1-iodo-2-propanol: Has a similar iodine and hydroxyl functionality but differs in carbon chain length and position of the double bond.
Uniqueness
(R,E)-1-iodopent-1-en-3-ol is unique due to the combination of an iodine atom, a hydroxyl group, and a double bond within a single molecule. This combination allows for versatile reactivity and a wide range of applications in various fields.
Propiedades
Número CAS |
126641-06-3 |
|---|---|
Fórmula molecular |
C5H9IO |
Peso molecular |
212.03 g/mol |
Nombre IUPAC |
(E,3R)-1-iodopent-1-en-3-ol |
InChI |
InChI=1S/C5H9IO/c1-2-5(7)3-4-6/h3-5,7H,2H2,1H3/b4-3+/t5-/m1/s1 |
Clave InChI |
VAVSCVJYAOHETD-QLSVQJPWSA-N |
SMILES |
CCC(C=CI)O |
SMILES isomérico |
CC[C@H](/C=C/I)O |
SMILES canónico |
CCC(C=CI)O |
Sinónimos |
[R-(E)]-1-Iodo-1-penten-3-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















